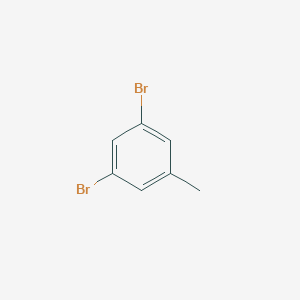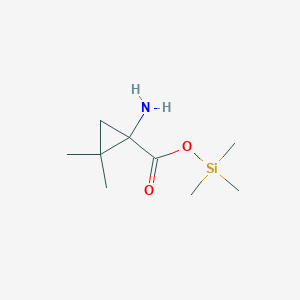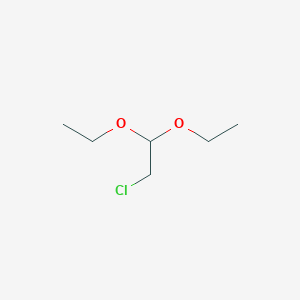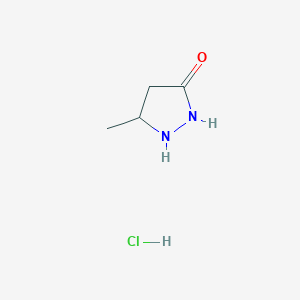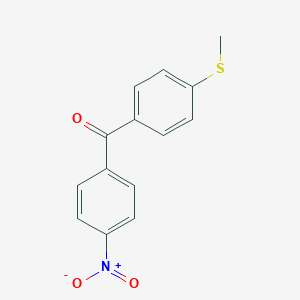
3-Prop-2-ynoxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Prop-2-ynoxypropanenitrile is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of a nitrile group (-CN) and an ether linkage (-O-) attached to a prop-2-yn-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Prop-2-ynoxypropanenitrile can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol is replaced by the nitrile group from acrylonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Prop-2-ynoxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ether linkage under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Prop-2-ynoxypropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Prop-2-ynoxypropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ether linkage can undergo cleavage or substitution. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-iodoprop-2-yn-1-yl)oxy]propanenitrile
- 3-[(Prop-2-yn-1-yloxy)propanoic acid
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
3-Prop-2-ynoxypropanenitrile is unique due to its specific combination of a nitrile group and an ether linkage attached to a prop-2-yn-1-yl group. This structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
CAS No. |
1904-22-9 |
|---|---|
Molecular Formula |
C6H7NO |
Molecular Weight |
109.13 g/mol |
IUPAC Name |
3-prop-2-ynoxypropanenitrile |
InChI |
InChI=1S/C6H7NO/c1-2-5-8-6-3-4-7/h1H,3,5-6H2 |
InChI Key |
CRUYGVGJZNUPRI-UHFFFAOYSA-N |
SMILES |
C#CCOCCC#N |
Canonical SMILES |
C#CCOCCC#N |
Key on ui other cas no. |
1904-22-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


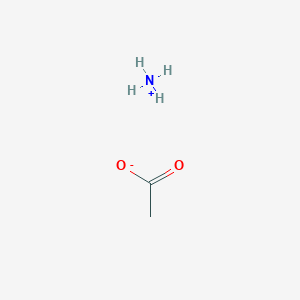

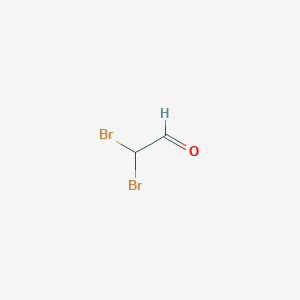
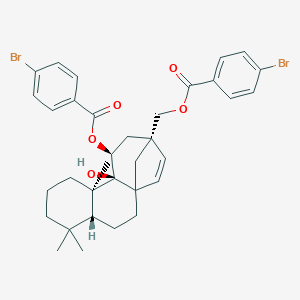
![N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B156390.png)
